molecular formula C11H17NO3 B1297853 N-Methyl-3,4,5-trimethoxybenzylamine CAS No. 58780-82-8

N-Methyl-3,4,5-trimethoxybenzylamine

Cat. No.: B1297853
CAS No.: 58780-82-8
M. Wt: 211.26 g/mol
InChI Key: LFULMNRPABTDDQ-UHFFFAOYSA-N
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Description

N-Methyl-3,4,5-trimethoxybenzylamine is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . It is characterized by the presence of three methoxy groups attached to a benzylamine structure, with an additional methyl group on the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3,4,5-trimethoxybenzylamine can be synthesized through various methods. One common approach involves the nitration of para-methoxybenzylamine, followed by reduction and methylation steps . The detailed steps are as follows:

    Nitration: Dissolve para-methoxybenzylamine in sulfuric acid and gradually add concentrated nitric acid. This reaction mixture is then cooled to crystallize the product.

    Reduction: The nitro compound is reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting amine is methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and automated systems enhances efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3,4,5-trimethoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methyl-3,4,5-trimethoxybenzylamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3,4,5-trimethoxybenzylamine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(3,4,5-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFULMNRPABTDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334759
Record name N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58780-82-8
Record name N-METHYL-3,4,5-TRIMETHOXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(3,4,5-trimethoxyphenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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